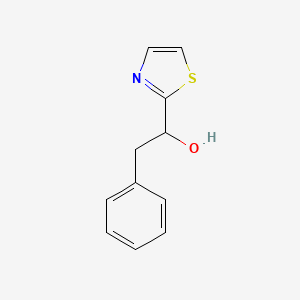
3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.
3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.
7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.
The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
InChI-Schlüssel |
KNRFQOXFHZRRRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1N=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)

![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
